5-Bromo-2-(3-fluorophenyl)-1,3-thiazole
Overview
Description
“5-Bromo-2-(3-fluorophenyl)-1,3-thiazole” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also has bromine and fluorine substituents attached to the phenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions like protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to a phenyl ring with bromine and fluorine substituents .Scientific Research Applications
Synthesis and Characterization
5-Bromo-2-(3-fluorophenyl)-1,3-thiazole has been explored in the context of novel synthetic methodologies and characterization of organic compounds. For instance, the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives, involving reactions with components like thiosemicarbazide and aromatic carboxylic acids, showcases efficient and novel multi-component reactions that might include structures akin to this compound. These methodologies offer simplified, efficient routes with shorter reaction times compared to conventional multi-step syntheses, and the derivatives have been screened for antimicrobial activity against various bacterial and fungal strains (Bhat & Holla, 2004).
Fluorescence and Optical Properties
The study of fluorescence and optical properties of thiadiazole derivatives, including investigations into dual fluorescence effects and molecular aggregation, can be relevant to compounds like this compound. Spectroscopic studies have shown that specific molecular aggregation can induce charge transfer within similar molecules, affecting their fluorescence properties. This suggests potential applications in developing fluorescence probes for biological and molecular medicine (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Research into the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds has shown promising results. Compounds in this category have demonstrated inhibitory effects on tumor cell proliferation and migration, as well as trophic effects in neuronal cell culture without affecting the viability of normal cells. Furthermore, notable neuroprotective activity has been observed, offering potential therapeutic applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Material Science and Polymer Chemistry
In material science, the synthesis and characterization of novel polymers incorporating thiadiazole units, such as the thiazole-based polymer created via Suzuki-Miyaura coupling, demonstrate the compound's relevance in developing advanced materials. The polymer's optical properties, including absorption band edge and transmittance values, have been studied, indicating potential applications in transistors and photovoltaics (Cetin, 2023).
Corrosion Inhibition
Thiazole derivatives have also been investigated for their corrosion inhibition properties on mild steel in acidic environments. The study of halogen-substituted thiazole derivatives, including fluorophenyl variants, has shown effective inhibition of mild steel corrosion, demonstrating the potential of such compounds in industrial applications (Gong et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(3-fluorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-2-1-3-7(11)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUAMMKJANLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297182 | |
Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-31-9 | |
Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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